N-[(6-cyclopropylpyridin-3-yl)methyl]-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[(6-cyclopropylpyridin-3-yl)methyl]-1-benzothiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H16N2OS and its molecular weight is 308.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antitumor Agents
- Benzothiazole derivatives, similar to the compound , have been synthesized and evaluated for their antitumor properties. These compounds have shown selective cytotoxicity against tumor cell lines, indicating potential applications in cancer therapy (Yoshida et al., 2005).
Tachykinin NK(1) Receptor Antagonists
- Naphthyridine-6-carboxamide derivatives, related to the compound, have been studied for their antagonistic activities, particularly targeting the NK(1) receptor. These compounds have shown potential for treating bladder function disorders (Natsugari et al., 1999).
Electrochemical C–H Thiolation
- Benzothiazoles, closely related to the compound, have been synthesized through TEMPO-catalyzed electrolytic C–H thiolation, indicating its potential in the field of organic materials and pharmaceuticals (Qian et al., 2017).
Antihypertriglyceridemic Agents
- Benzothiophene carboxamide derivatives have been synthesized and evaluated for their hypolipidemic activity, showing potential in the treatment of hyperlipidemia and atherosclerosis (Sheikha et al., 2011).
Pharmacokinetics in Anti-Fibrosis Drugs
- Derivatives of benzamide, structurally related to the compound, have been studied for their pharmacokinetic properties, particularly as ALK5 inhibitors with potential anti-fibrotic drug applications (Kim et al., 2008).
Molecular Design in Azomethine Derivatives
- Azomethine derivatives of benzothiophene carboxamide have been studied, focusing on their synthesis, structure-activity relationship, and pharmacological properties. This research is relevant for drug development and pharmaceutical science (Chiriapkin et al., 2021).
Antibacterial Study of Derivatives
- The antibacterial activity of benzamide derivatives, structurally similar to the compound, has been evaluated, showing potential in antibacterial treatments (Adam et al., 2016).
Properties
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c21-18(17-9-14-3-1-2-4-16(14)22-17)20-11-12-5-8-15(19-10-12)13-6-7-13/h1-5,8-10,13H,6-7,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMAQPNSPRXSRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)C3=CC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.